(R)-2-Amino-3-(benzofuran-3-yl)propanoic acid
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Overview
Description
®-2-Amino-3-(benzofuran-3-yl)propanoic acid is an organic compound that contains a nitrogen atom in its structureThis compound is also used as a precursor for the synthesis of other compounds, such as lysine and polypeptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(benzofuran-3-yl)propanoic acid typically involves the use of benzofuran derivatives. One common method is the reaction of 3-hydroxy-3H-benzofuran-2-one with appropriate amines under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-3-(benzofuran-3-yl)propanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(benzofuran-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
®-2-Amino-3-(benzofuran-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: It is involved in the synthesis of cofactors like S-adenosyl methionine, which is important for protein synthesis and metabolism.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(benzofuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is metabolized in the intestinal tract to produce pyruvic acid through decarboxylation. The decarboxylated form of this compound has been shown to have optical absorption properties, which may be due to the presence of a singlet state with low energy .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(benzofuran-2-yl)propanoic acid
- 2-Amino-3-(benzofuran-4-yl)propanoic acid
- 2-Amino-3-(benzofuran-5-yl)propanoic acid
Uniqueness
®-2-Amino-3-(benzofuran-3-yl)propanoic acid is unique due to its specific structural configuration and the presence of the benzofuran ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11NO3 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-benzofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
IIQKYWMOMQWBER-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CO2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N |
Origin of Product |
United States |
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